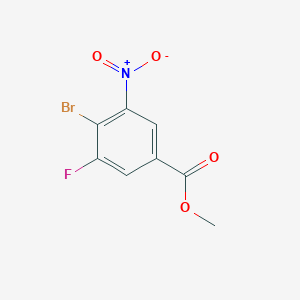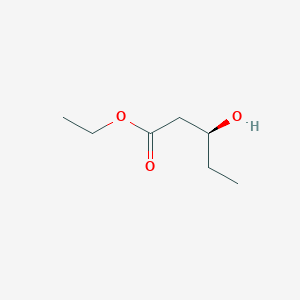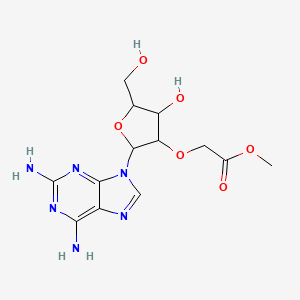![molecular formula C12H17NO5S B12101418 Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester CAS No. 174626-34-7](/img/structure/B12101418.png)
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is a chemical compound with the molecular formula C12H17NO5S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under specific conditions. One common method is the reaction of [3-[(methylsulfonyl)oxy]propyl]amine with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or esters.
Applications De Recherche Scientifique
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-[4-[(methylsulfonyl)oxy]butyl]-, phenylmethyl ester
- Carbamic acid, N-[3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of a carbamic acid moiety with a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain sets it apart from other similar compounds.
Propriétés
Numéro CAS |
174626-34-7 |
|---|---|
Formule moléculaire |
C12H17NO5S |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
3-(phenylmethoxycarbonylamino)propyl methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-19(15,16)18-9-5-8-13-12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |
Clé InChI |
XNHRLUZTULMAMR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)



![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)
